molecular formula C21H20N4O3 B11264254 3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11264254
M. Wt: 376.4 g/mol
InChI Key: KZTRHYHYSVXFIQ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Formation of the Oxadiazole Ring: The next step involves the cyclization of the intermediate with a nitrile oxide, which can be generated in situ from a suitable precursor such as a nitroalkane or an oxime.

    Coupling with Dimethoxyphenyl and Dimethylphenyl Groups: The final step involves the coupling of the oxadiazole intermediate with the 2,3-dimethoxyphenyl and 2,5-dimethylphenyl groups. This can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives or ring-opened products.

    Substitution: Formation of substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is being investigated for its potential use in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in electronics, photonics, and other advanced technologies.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s ability to modulate these targets can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,3-Dimethoxyphenyl)-5-(4-methylphenyl)-1,2,4-oxadiazole
  • 3-(2,3-Dimethoxyphenyl)-5-(3-methylphenyl)-1,2,4-oxadiazole
  • 3-(2,3-Dimethoxyphenyl)-5-(2-methylphenyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of both dimethoxyphenyl and dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H20N4O3

Molecular Weight

376.4 g/mol

IUPAC Name

3-(2,3-dimethoxyphenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O3/c1-12-8-9-13(2)15(10-12)16-11-17(24-23-16)21-22-20(25-28-21)14-6-5-7-18(26-3)19(14)27-4/h5-11H,1-4H3,(H,23,24)

InChI Key

KZTRHYHYSVXFIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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